Cas no 1620569-94-9 (5-Bromo-indolizine-2-carboxylic acid methyl ester)
5-Bromo-indolizine-2-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-indolizine-2-carboxylic acid methyl ester
- Methyl 5-bromoindolizine-2-carboxylate
- SB34058
- 5-Bromoindolizine-2-carboxylic acid methyl ester
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- MDL: MFCD31693588
- Inchi: 1S/C10H8BrNO2/c1-14-10(13)7-5-8-3-2-4-9(11)12(8)6-7/h2-6H,1H3
- InChI Key: BDLBXXNZOSUDCS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CC(C(=O)OC)=CN21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 3.4
- Topological Polar Surface Area: 30.7
5-Bromo-indolizine-2-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-1g |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-5g |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-500mg |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-250mg |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-100mg |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-50mg |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-1g |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 1g |
¥16438.61 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-5g |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 5g |
¥60158.31 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-500mg |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 500mg |
¥8726.45 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0873-250mg |
5-Bromo-indolizine-2-carboxylic acid methyl ester |
1620569-94-9 | 96% | 250mg |
¥5228.88 | 2025-01-21 |
5-Bromo-indolizine-2-carboxylic acid methyl ester Suppliers
5-Bromo-indolizine-2-carboxylic acid methyl ester Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 5-Bromo-indolizine-2-carboxylic acid methyl ester
Recent Advances in the Synthesis and Applications of 5-Bromo-indolizine-2-carboxylic acid methyl ester (CAS: 1620569-94-9)
The compound 5-Bromo-indolizine-2-carboxylic acid methyl ester (CAS: 1620569-94-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its indolizine core structure, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and investigating its potential as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted an improved synthetic protocol for 5-Bromo-indolizine-2-carboxylic acid methyl ester, achieving higher yields and purity through a palladium-catalyzed cross-coupling reaction. The researchers emphasized the compound's role as a precursor for the development of kinase inhibitors, particularly those targeting cancer-related pathways. The study also demonstrated the compound's stability under various physiological conditions, making it a promising candidate for further pharmacological evaluations.
In addition to its synthetic utility, 5-Bromo-indolizine-2-carboxylic acid methyl ester has been investigated for its intrinsic biological activities. A recent preprint on bioRxiv reported its moderate inhibitory effects on several inflammatory markers, suggesting potential applications in the treatment of chronic inflammatory diseases. The study utilized molecular docking simulations to elucidate the compound's interactions with key proteins in the NF-κB pathway, providing a structural basis for future drug design efforts.
The pharmaceutical industry has also shown growing interest in this compound, with several patent applications filed in 2024 covering its derivatives as novel antiviral agents. One such application disclosed a series of 5-Bromo-indolizine-2-carboxylic acid methyl ester analogs with enhanced activity against RNA viruses, including SARS-CoV-2 variants. These developments underscore the compound's versatility and its potential to address unmet medical needs in infectious disease therapeutics.
Looking ahead, researchers anticipate that 5-Bromo-indolizine-2-carboxylic acid methyl ester will continue to play a pivotal role in medicinal chemistry. Its unique structural features and demonstrated biological activities make it an attractive starting point for the development of new chemical entities. Future studies are expected to explore its applications in targeted drug delivery systems and its potential as a fluorescent probe for biological imaging, further expanding its utility in chemical biology research.
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